molecular formula C10H9ClO2 B052301 1-(2-Chlorophenyl)cyclopropanecarboxylic acid CAS No. 122143-19-5

1-(2-Chlorophenyl)cyclopropanecarboxylic acid

Cat. No. B052301
CAS RN: 122143-19-5
M. Wt: 196.63 g/mol
InChI Key: CODFVANRHMDSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropane derivatives, including those related to 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, often involves the reaction of cyanoacetate and dibromoethane or similar starting materials. These processes typically yield protected and unprotected β-oligopeptides, highlighting the versatility of cyclopropane-based syntheses in generating complex molecular structures (Abele, Seiler, & Seebach, 1999).

Molecular Structure Analysis

X-ray crystallography has played a crucial role in understanding the molecular structure of cyclopropane derivatives, revealing characteristic secondary-structural motifs such as eight-membered rings with hydrogen bonding. These structural insights are critical for predicting the reactivity and interaction potential of these molecules (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

Cyclopropane compounds exhibit unique reactivity due to their strained ring system. For example, they participate in reactions such as carbenylation and cyclopropanation, leading to novel cyclopropane derivatives with significant synthetic and potential application value (Nikonova et al., 2018).

Scientific Research Applications

  • Synthesis of Chiral Intermediates and Medicinal Compounds : Compounds such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for Ticagrelor synthesis, show promise in green and environmentally sound industrial applications due to high productivity and space–time yield in biocatalysis (Guo et al., 2017).

  • Bioactive Derivatives : Certain derivatives of cyclopropanecarboxylic acid exhibit significant bioactivity, such as herbicidal and fungicidal properties (Tian et al., 2009).

  • Pharmaceutical Applications : 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have shown potential as antidepressants. One such compound, midalcipran, is in phase III clinical evaluation (Bonnaud et al., 1987).

  • Synthesis of Optically Active Compounds : Studies like those on 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid focus on preparing optically active compounds, which are crucial in various chemical syntheses (Pirrung et al., 1989).

  • Environmental Monitoring and Safety : The detection and quantification of cyclopropane-1-carboxylic acid derivatives in human urine have implications for monitoring exposure to synthetic pyrethroids in environmental and occupational health contexts (Arrebola et al., 1999).

  • Neuropharmacology and Alzheimer's Disease : Compounds like 1‐(3′,4′‐dichloro‐2‐fluoro[1,1′‐biphenyl]‐4‐yl)‐cyclopropanecarboxylic acid (CHF5074) are being studied for their effects on β‐amyloid pathology and spatial memory in Alzheimer's disease models (Imbimbo et al., 2009).

Mechanism of Action

The mechanism of action of “1-(2-Chlorophenyl)cyclopropanecarboxylic acid” is not well defined .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

1-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODFVANRHMDSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629956
Record name 1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)cyclopropanecarboxylic acid

CAS RN

122143-19-5
Record name 1-(2-Chlorophenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122143-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 3
1-(2-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 4
1-(2-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 5
1-(2-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Chlorophenyl)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.